Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-((4-methoxyphenyl)imino)ethyl ester
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Overview
Description
Carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-((4-methoxyphenyl)imino)ethyl ester is a complex organic compound It belongs to the class of carbamodithioic acids and is characterized by the presence of methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-((4-methoxyphenyl)imino)ethyl ester typically involves the reaction of diethyl carbamodithioate with 4-methoxyaniline under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound might involve large-scale reactions in reactors with precise control over temperature, pressure, and reactant concentrations. The use of continuous flow reactors could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: It may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions could lead to the formation of thiols or other reduced forms.
Substitution: The methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce different functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: Its interactions with biological molecules make it a candidate for studying enzyme inhibition or protein binding.
Medicine: The compound’s unique structure may offer therapeutic potential, such as in the development of new drugs.
Industry: It could be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The methoxyphenyl groups may play a role in binding to these targets, influencing the compound’s activity. Pathways involved could include inhibition of specific enzymes or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other carbamodithioic acids and esters with different substituents. Examples might be:
- Carbamodithioic acid, diethyl-, 2-((4-chlorophenyl)amino)-2-((4-chlorophenyl)imino)ethyl ester
- Carbamodithioic acid, diethyl-, 2-((4-nitrophenyl)amino)-2-((4-nitrophenyl)imino)ethyl ester
Uniqueness
What sets carbamodithioic acid, diethyl-, 2-((4-methoxyphenyl)amino)-2-((4-methoxyphenyl)imino)ethyl ester apart is the presence of methoxy groups, which can influence its reactivity, binding properties, and overall biological activity. These unique features make it a compound of interest for further study and application.
Properties
CAS No. |
105858-93-3 |
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Molecular Formula |
C21H27N3O2S2 |
Molecular Weight |
417.6 g/mol |
IUPAC Name |
[2-(4-methoxyanilino)-2-(4-methoxyphenyl)iminoethyl] N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C21H27N3O2S2/c1-5-24(6-2)21(27)28-15-20(22-16-7-11-18(25-3)12-8-16)23-17-9-13-19(26-4)14-10-17/h7-14H,5-6,15H2,1-4H3,(H,22,23) |
InChI Key |
WYDYSOVZDXKIMI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)SCC(=NC1=CC=C(C=C1)OC)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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